2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
CAS No.: 892431-54-8
Cat. No.: VC4996215
Molecular Formula: C28H23N3O6
Molecular Weight: 497.507
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892431-54-8 |
|---|---|
| Molecular Formula | C28H23N3O6 |
| Molecular Weight | 497.507 |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C28H23N3O6/c1-16-7-8-17(2)20(11-16)29-24(32)14-30-25-19-5-3-4-6-21(19)37-26(25)27(33)31(28(30)34)13-18-9-10-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32) |
| Standard InChI Key | HWJBYAJZMZPRKA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Introduction
The compound 2-(3-(benzo[d] dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that likely belongs to the class of heterocyclic compounds. Its structure suggests potential applications in medicinal chemistry due to the presence of bioactive moieties such as the benzodioxole ring and pyrimidinone core.
Structural Features
The compound's structure includes:
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Benzo[d]13dioxole group: Known for its role in many bioactive molecules.
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Benzofuro[3,2-d]pyrimidinone scaffold: A fused heterocyclic system associated with pharmacological activity.
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N-(2,5-dimethylphenyl)acetamide group: Commonly found in drug-like molecules due to its ability to enhance solubility and binding affinity.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Benzo[d] dioxole | Aromatic ether with potential bioactivity |
| Benzofuro[3,2-d]pyrimidinone | Fused heterocyclic system |
| N-(2,5-Dimethylphenyl)acetamide | Amide functional group for solubility |
Synthesis
Although specific synthesis details are unavailable for this compound, related compounds often involve:
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Formation of benzodioxole derivatives through aldehyde condensation.
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Cyclization reactions to create pyrimidinone or benzofuran scaffolds.
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Amide coupling to introduce the acetamide group.
General Reaction Scheme
A plausible synthetic route may include:
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Coupling with appropriate diketones or aldehydes.
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Cyclization under acidic or basic conditions.
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Final amide formation using standard peptide coupling reagents.
Potential Applications
Based on structural analogs:
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Antibacterial Activity: Compounds with benzodioxole and pyrimidinone cores are known for antibacterial properties .
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Anti-inflammatory Potential: Similar structures have shown activity against enzymes like 5-lipoxygenase .
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Anticancer Research: Heterocyclic compounds containing fused rings are explored as kinase inhibitors.
Table 2: Biological Activities of Related Compounds
Analytical Characterization
Compounds like this are typically characterized using:
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NMR Spectroscopy: To confirm the chemical structure (e.g., and ).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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X-ray Crystallography: For detailed structural insights.
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